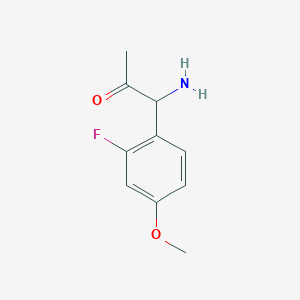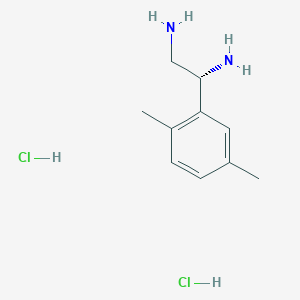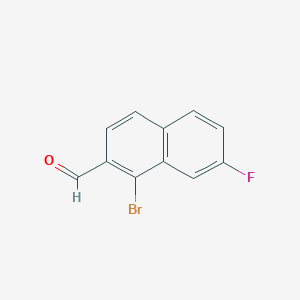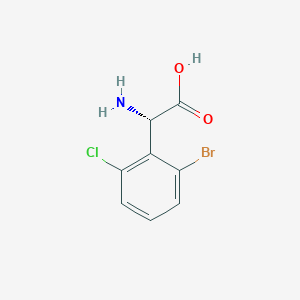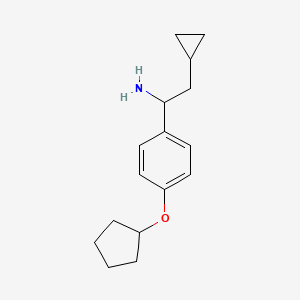
1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (1S)-1-(4-cyclopentyloxyphenyl)prop-2-enylamine .
- Its molecular weight is approximately 217.31 g/mol.
- While its exact applications are diverse, it has garnered attention due to its potential biological activities.
1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine: is an organic compound with interesting structural features. It consists of a cyclopropyl group attached to an amine moiety, which in turn is connected to a phenyl ring via a cyclopentyloxy linker.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of a cyclopentyloxy-substituted benzaldehyde with an appropriate amine (such as cyclopropylamine) under suitable conditions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include substituted amines or phenols.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its effects on biological systems, such as receptor binding or enzyme inhibition.
Industry: While not widely used, it may find applications in pharmaceuticals or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it could bind to receptors, enzymes, or transporters.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structural features include
Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2 |
InChI Key |
HJVLPBFONWTHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)

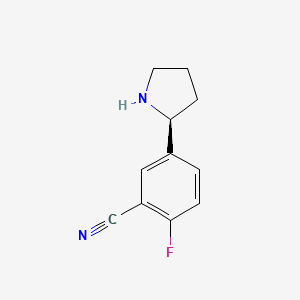
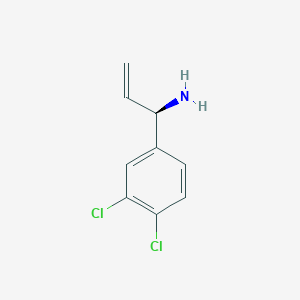
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)

![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)

![(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
